N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a fluorophenylmethyl group, a sulfanyl-linked imidazole core, and a furan-2-ylmethyl substituent. Its synthesis likely involves coupling reactions between functionalized imidazole and acetamide precursors, as seen in related compounds .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-5-3-13(4-6-14)10-20-16(22)12-24-17-19-7-8-21(17)11-15-2-1-9-23-15/h1-9H,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKBZCOTOENBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Introduction of the furan moiety: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Final assembly: The final compound is assembled by linking the intermediate products through a thiol-ene reaction, forming the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and furan moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and sensors.
Biology: Research explores its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan and imidazole moieties are particularly important for its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its furan-2-ylmethyl and sulfanyl groups. Below is a comparative analysis with key analogues:
Key Observations :
- Sulfur Oxidation State : The target compound’s sulfanyl group (-S-) contrasts with sulfinyl (-SO-) in and sulfonyl (-SO₂-) in . Sulfur oxidation impacts pharmacokinetics; sulfoxides (e.g., in ) exhibit chirality, which can influence enantiomer-specific activity .
- Nitro vs. Sulfur Groups : Nitro-substituted analogues (e.g., ) may prioritize electrophilic reactivity, whereas sulfanyl/sulfonyl groups influence hydrogen bonding and solubility.
Crystallographic and Conformational Comparisons
- Hydrogen Bonding : In , sulfoxide oxygen participates in intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O), critical for crystal packing. The target compound’s sulfanyl group may lack this capability but could engage in weaker S⋯H interactions.
- Dihedral Angles : The imidazole ring in forms a 24.9° dihedral angle with the 4-fluorophenyl group, while the furan substituent in the target compound may alter this geometry, affecting binding pocket compatibility.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Imidazole Ring : Known for its biological activity, particularly in enzyme inhibition and receptor modulation.
- Furan Moiety : Often associated with antioxidant properties and potential anti-inflammatory effects.
- Thioether Linkage : May contribute to the compound's stability and interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities, including:
Antimicrobial Properties
Compounds with imidazole and furan moieties often demonstrate antibacterial and antifungal activities. The presence of the imidazole ring in this compound suggests potential interactions with microbial enzymes or receptors, leading to inhibitory effects on pathogen growth.
Anticancer Activity
Similar compounds have been shown to possess anticancer properties. For instance, imidazole derivatives are known for their ability to induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .
In Vitro Studies
Research has indicated that compounds structurally similar to this compound exhibit promising results in various in vitro assays:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-Methylimidazole | Antimicrobial | 15.0 |
| 4-Fluorobenzaldehyde | Synthetic Intermediate | - |
| Furan-based Compounds | Antioxidant | 20.0 |
| Thiazole Derivatives | Anticancer | 5.0 |
The above table illustrates the biological activities of related compounds, emphasizing the potential of this compound due to its unique structural features.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with active sites of enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Potential to act as a modulator for various receptors involved in cell signaling pathways.
Case Studies
Several studies have explored the efficacy of compounds similar to this compound:
- Antibacterial Activity : A study demonstrated that imidazole derivatives exhibited significant antibacterial effects against Gram-positive bacteria, suggesting a similar potential for the target compound .
- Anticancer Research : Another investigation focused on thiazole derivatives showed promising anticancer activity through apoptosis induction, indicating that the target compound may also share this property due to its structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
